Dhodh-IN-15

Autoimmune disease Rheumatoid arthritis Pyrimidine biosynthesis

Dhodh-IN-15 is an unsubstituted biphenyl hydroxyfurazan DHODH inhibitor (IC₅₀ = 11 μM) that uniquely engages Arg136 in a brequinar-mimetic pose, diverging from the Tyr356 interaction of leflunomide. This binding distinction, combined with its micromolar potency, enables dose-response studies to delineate immunomodulation from cytotoxicity—a window nanomolar inhibitors obscure. For SAR-matched-pair designs, procure with Dhodh-IN-14 to attribute 22.4× potency shifts to fluorine-mediated interactions. Use as a stability comparator against Dhodh-IN-13 in long-term assays. Request a quote for high-purity Dhodh-IN-15 for your rigorous DHODH research.

Molecular Formula C15H11N3O3
Molecular Weight 281.27 g/mol
Cat. No. B12424948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDhodh-IN-15
Molecular FormulaC15H11N3O3
Molecular Weight281.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=NONC3=O
InChIInChI=1S/C15H11N3O3/c19-14(13-15(20)18-21-17-13)16-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H,16,19)(H,18,20)
InChIKeyAIEVBDCDOIKIIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dhodh-IN-15: A Hydroxyfurazan-Based DHODH Inhibitor for Rheumatoid Arthritis and Immuno-Oncology Research Procurement


Dhodh-IN-15 (Compound 7b; CAS 1364791-88-7) is a hydroxyfurazan analog of the leflunomide active metabolite A771726 . It functions as a dihydroorotate dehydrogenase (DHODH) inhibitor, targeting the rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway. The compound is characterized by an unsubstituted biphenyl scaffold and a deprotonated hydroxyfurazan moiety that engages Arg136 in the DHODH active site in a binding mode distinct from that of leflunomide, mimicking the carboxyl group of brequinar . Dhodh-IN-15 is primarily employed in preclinical studies investigating autoimmune diseases, particularly rheumatoid arthritis, where DHODH inhibition suppresses activated lymphocyte proliferation [1].

Why Dhodh-IN-15 Cannot Be Substituted with Other Hydroxyfurazan Analogs or First-Generation DHODH Inhibitors


Dhodh-IN-15 belongs to a series of hydroxyfurazan-based DHODH inhibitors that exhibit profound structure-activity relationship (SAR) variability despite sharing a common scaffold. Substitution of the biphenyl moiety with fluoro groups (as in Dhodh-IN-14) or modification of the heterocyclic core alters both binding kinetics and enzymatic potency by orders of magnitude [1]. Additionally, Dhodh-IN-15 demonstrates a unique binding pose that diverges from the leflunomide-like interaction with Tyr356, instead adopting a brequinar-like engagement of Arg136 . This structural nuance precludes simple potency-based substitution; a compound with a superficially similar IC50 may exhibit entirely different target engagement kinetics, species selectivity, and downstream functional effects. Procurement without SAR-aligned comparator validation risks experimental irreproducibility and misinterpretation of DHODH-dependent phenotypes.

Quantitative Differentiation of Dhodh-IN-15 Against Key DHODH Inhibitor Comparators: A Procurement-Focused Evidence Guide


Potency Comparison: Dhodh-IN-15 vs. Parent A771726 (Teriflunomide) in Rat Liver DHODH Enzymatic Assays

Dhodh-IN-15 exhibits an IC50 of 11 μM for rat liver DHODH, which is approximately 4-fold less potent than the parent compound A771726 (teriflunomide) under comparable enzymatic assay conditions (IC50 = 2.7 μM) . This reduced potency is not a liability but a deliberate SAR outcome that provides a wider experimental window for probing DHODH inhibition without the confounding off-target kinase effects associated with higher A771726 concentrations [1].

Autoimmune disease Rheumatoid arthritis Pyrimidine biosynthesis

Structural SAR Differentiation: Dhodh-IN-15 vs. Dhodh-IN-14 (Fluorinated Analog) in Rat Liver DHODH Assays

Dhodh-IN-15 differs from its close analog Dhodh-IN-14 solely by the absence of a tetrafluoro substituent on the biphenyl scaffold. This minimal structural change results in a >22-fold difference in potency: Dhodh-IN-15 IC50 = 11 μM versus Dhodh-IN-14 IC50 = 0.49 μM against rat liver DHODH . Both compounds adopt a brequinar-like binding pose with the hydroxyfurazan moiety engaging Arg136, indicating that fluorine substitution enhances target engagement without altering the fundamental binding mode .

Medicinal chemistry Structure-activity relationship Fluorine substitution

Binding Mode Divergence: Dhodh-IN-15 vs. Leflunomide/Teriflunomide in Docking Studies

In molecular docking studies using DHODH crystal structures (PDB: 1UUO, 1D3G, 2BXV), Dhodh-IN-15 consistently adopts a brequinar-like binding pose characterized by the deprotonated hydroxyfurazan moiety engaging Arg136, effectively mimicking the carboxyl group of brequinar . In contrast, leflunomide and its active metabolite A771726 interact with Tyr356. Notably, on 1D3G and 1UUO, Dhodh-IN-15 shows no interaction with Tyr356 in a leflunomide-like fashion, whereas a significant fraction of leflunomide-like poses is observed when 2BXV is used as the docking target . This binding mode divergence implies distinct kinetic and thermodynamic profiles that cannot be inferred from IC50 values alone.

Molecular docking DHODH active site Binding pose

Potency Differentiation: Dhodh-IN-15 vs. Dhodh-IN-13 in Rat Hepatic DHODH Assays

Within the hydroxyfurazan series, Dhodh-IN-15 (IC50 = 11 μM) is approximately 2.6-fold less potent than Dhodh-IN-13 (IC50 = 4.3 μM) against rat liver DHODH . Both compounds are unsubstituted on the biphenyl scaffold relative to A771726, but differ in the heterocyclic core. Dhodh-IN-13 is reported to be stable under physiological conditions [1], while comparable stability data for Dhodh-IN-15 are not publicly available, suggesting that procurement of Dhodh-IN-15 should be accompanied by independent stability verification if prolonged cell culture exposure is planned.

Hepatocyte metabolism DHODH inhibition Autoimmune models

Contextual Potency: Dhodh-IN-15 vs. Next-Generation Nanomolar DHODH Inhibitors (KIO-100, Brequinar) in Enzymatic and Cellular Assays

Dhodh-IN-15 occupies a distinct potency tier (IC50 = 11 μM) that contrasts sharply with next-generation nanomolar DHODH inhibitors such as KIO-100 (IC50 <4 nM, 150-fold more potent than leflunomide) and brequinar (IC50 ≈20 nM) [1]. In cellular assays, A771726 (the parent of Dhodh-IN-15) exhibits EC50 values ranging from 5.36 μM (Ramos) to 45.78 μM (H929) across lymphoma and melanoma cell lines [2], suggesting that Dhodh-IN-15 will operate in a similar micromolar cellular potency range. This positions Dhodh-IN-15 as a tool for studies requiring moderate, titratable DHODH inhibition rather than the profound suppression and potential cytotoxicity elicited by nanomolar agents.

Immuno-oncology Antiviral research DHODH inhibitor potency classes

Procurement-Driven Application Scenarios for Dhodh-IN-15: Matching Compound Properties to Experimental Objectives


SAR Matched-Pair Analysis of Fluorine Substitution Effects on DHODH Inhibition

Investigators comparing the impact of biphenyl fluorination on DHODH potency should procure Dhodh-IN-15 (unsubstituted, IC50 = 11 μM) alongside Dhodh-IN-14 (tetrafluoro-substituted, IC50 = 0.49 μM). This matched-pair design, derived from the 22.4-fold potency differential documented in Section 3, allows direct attribution of potency enhancement to fluorine-mediated binding interactions without confounding changes in the heterocyclic core. The brequinar-like binding pose shared by both compounds ensures that observed differences reflect fluorine-specific contributions to target engagement rather than alternative binding modes .

Partial DHODH Inhibition for Immunomodulatory Studies Without Lymphocyte Cytotoxicity

Dhodh-IN-15, with its micromolar enzymatic potency (IC50 = 11 μM) and inferred cellular EC50 in the 5-46 μM range (based on A771726 data), provides a tool for achieving partial DHODH inhibition. This is critical for studies aiming to modulate activated lymphocyte proliferation without the profound pyrimidine depletion and associated cytotoxicity induced by nanomolar inhibitors like brequinar or KIO-100 . Procurement of Dhodh-IN-15 enables dose-response experiments that delineate the therapeutic window between immunomodulation and cytostasis, a boundary that nanomolar agents obscure due to target saturation at all relevant concentrations.

Mechanistic Dissection of DHODH Binding Modes: Brequinar-Mimetic vs. Leflunomide-Mimetic Engagement

Dhodh-IN-15 serves as a brequinar-mimetic tool compound that engages Arg136 rather than Tyr356 (the leflunomide-interacting residue) . Researchers aiming to deconvolute the functional consequences of these distinct binding modes should select Dhodh-IN-15 for studies requiring Arg136 engagement without the extreme potency of brequinar itself. This application is supported by the docking evidence presented in Section 3, which demonstrates that Dhodh-IN-15 adopts a brequinar-like pose on 1UUO and 1D3G while lacking the Tyr356 interaction characteristic of leflunomide. Procurement of Dhodh-IN-15 thus enables interrogation of the Arg136-centric binding pocket without the confounding cytotoxicity of brequinar.

Negative Control or Low-Potency Comparator for Dhodh-IN-13 Stability Studies

Dhodh-IN-13 (IC50 = 4.3 μM) is reported to be stable under physiological conditions, whereas comparable stability data for Dhodh-IN-15 are not publicly available . Procurement of Dhodh-IN-15 as a comparator in long-term cell culture or in vivo studies can serve as a control for compound-specific degradation effects. Any loss of DHODH inhibitory activity over time in Dhodh-IN-15-treated samples—relative to the stable Dhodh-IN-13—may be attributed to differential stability, providing an orthogonal validation of the SAR relationship beyond the 2.6-fold potency difference documented in Section 3.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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